molecular formula C17H12F2N2O2 B6580482 methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207030-81-6

methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B6580482
CAS No.: 1207030-81-6
M. Wt: 314.29 g/mol
InChI Key: IYGPSAJZGAWZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a quinoline-based compound characterized by a methyl ester group at position 2 and a 3,4-difluorophenyl-substituted amino group at position 4 of the quinoline core. Quinolines are heterocyclic aromatic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities .

Properties

IUPAC Name

methyl 4-(3,4-difluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPSAJZGAWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives reacting with nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with DNA, leading to the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s quinoline-2-carboxylate scaffold is shared with several derivatives, but substitution patterns critically influence its properties. Key analogs include:

Compound Name Substituents (Position) Key Features Reference
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate 6,7-difluoro; 2-sulfanyl; 4-hydroxy High yield synthesis; sulfanyl group enhances intermolecular interactions
Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate 4-fluorophenyl; 6-methyl; ethyl ester Ethyl ester may alter pharmacokinetics vs. methyl ester
3,4-Dimethylphenyl quinoline-2-carboxylate 3,4-dimethylphenyl ester Bulky ester group reduces solubility; crystal packing via weak C–H···O bonds
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline Adamantyl (C4); 4-fluorophenyl (C2) Adamantyl group enhances antitubercular activity

Position 4 Substitution: The 3,4-difluorophenylamino group in the target compound contrasts with bulkier substituents like adamantyl (in ) or methylphenyl (in ). In ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate (), the 4-fluorophenyl group lacks the amino linker, reducing hydrogen-bonding capacity but improving steric accessibility for target binding.

Ester Group Variations :

  • Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl or aromatic esters (e.g., 3,4-dimethylphenyl in ), impacting metabolic stability.

Fluorination Patterns: The 3,4-difluoro substitution on the phenyl ring in the target compound likely increases metabolic resistance compared to mono-fluoro analogs (e.g., ), as multiple fluorines reduce susceptibility to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.